molecular formula C20H19N3O4S B6550697 methyl 4-oxo-3-{[(2-phenylethyl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040655-91-1

methyl 4-oxo-3-{[(2-phenylethyl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6550697
CAS No.: 1040655-91-1
M. Wt: 397.4 g/mol
InChI Key: QVWQOMAIMBOVRJ-UHFFFAOYSA-N
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Description

Compounds like this one, which contain a tetrahydroquinazoline core, are often studied for their potential biological activities. Tetrahydroquinazolines are a class of compounds that have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects .


Synthesis Analysis

The synthesis of tetrahydroquinazoline derivatives often involves multicomponent reactions, such as the Biginelli reaction . This is a one-pot reaction involving an aldehyde, a β-keto ester, and urea or a similar compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its functional groups. For tetrahydroquinazoline derivatives, possible reactions could involve the amine group, the carbonyl groups, or the aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined using various analytical techniques. These properties are important for understanding how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where understanding the mechanism of action can help in the design of more effective drugs .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information on safety and hazards is typically obtained through laboratory testing and is important for handling and storage .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-27-19(26)14-7-8-15-16(11-14)22-20(28)23(18(15)25)12-17(24)21-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWQOMAIMBOVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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